1-(4-Methoxybutyl)piperidin-4-amine

PDE4A inhibition Anti-inflammatory COPD

Researchers screening for PDE4A inhibitors or CCR5 antagonists often face limited access to well-characterized 4-aminopiperidine scaffolds with documented target engagement. 1-(4-Methoxybutyl)piperidin-4-amine (CAS 1098627-30-5) directly addresses this gap: • Documented PDE4A inhibitory activity-ready for primary screening in COPD and asthma drug discovery programs • CCR5 antagonist potential for HIV, rheumatoid arthritis, and autoimmune indication research • Bifunctional scaffold: fixed N-(4-methoxybutyl) chain modulates lipophilicity while the free 4-amine enables rapid amide, sulfonamide, and alkylamino library synthesis • Enables systematic N-alkyl SAR studies; the 4-methoxybutyl chain provides a distinct polarity profile versus methyl, benzyl, or phenethyl analogs Supplied with batch-specific Certificate of Analysis for reproducible research.

Molecular Formula C10H22N2O
Molecular Weight 186.29 g/mol
Cat. No. B13243052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybutyl)piperidin-4-amine
Molecular FormulaC10H22N2O
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCOCCCCN1CCC(CC1)N
InChIInChI=1S/C10H22N2O/c1-13-9-3-2-6-12-7-4-10(11)5-8-12/h10H,2-9,11H2,1H3
InChIKeyYYBGIHHDOCGDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybutyl)piperidin-4-amine Identity & Procurement


1-(4-Methoxybutyl)piperidin-4-amine is a 4-aminopiperidine derivative characterized by a piperidine core bearing a primary amine at the 4-position and an N-alkyl substitution with a 4-methoxybutyl chain. Its molecular formula is C₁₀H₂₂N₂O (free base, CAS 1098627-30-5; MW 186.29 g/mol) and it is commonly supplied as the dihydrochloride salt (CAS 1803586-10-8; MW 259.21 g/mol) . This compound belongs to a broader class of N-substituted 4-aminopiperidines that have been extensively explored in medicinal chemistry as versatile scaffolds for target engagement across multiple therapeutic areas, including CNS, anti-infective, and cardiovascular indications [1][2].

Form

Available as free base and dihydrochloride salt; select salt form for solubility and handling requirements.

Function

Free 4-amino group enables amide, sulfonamide, or reductive amination derivatization.

Context

Reported PDE4A inhibitory activity and preliminary CCR5 antagonist screening context may support target-focused research.

1-(4-Methoxybutyl)piperidin-4-amine Substitution Risks


Generic substitution within the 4-aminopiperidine class is not scientifically justifiable without explicit comparative data. The N-alkyl substituent critically determines physicochemical properties (e.g., LogP, pKa, solubility), target binding affinity, selectivity profile, and ADME characteristics [1]. Substituting 1-(4-methoxybutyl)piperidin-4-amine with an alternative N-substituted analog—such as N-methyl, N-benzyl, or N-phenethyl derivatives—introduces unquantified risk of altered potency, loss of selectivity, or unexpected off-target effects. The 4-methoxybutyl chain is designed to modulate lipophilicity and potential hydrogen-bonding interactions; empirical data show that even minor modifications to the N-alkyl group can shift activity profiles by orders of magnitude in structurally related series [2]. Therefore, procurement and experimental design decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

!
N-alkyl chain variation

Different N-substituents (methyl, benzyl, phenethyl) may shift potency, selectivity, and ADME profiles; compound-specific data is required.

!
Positional isomer mismatch

4-(4-Methoxybutyl)piperidine lacks the free amine handle and cannot support the same derivatization chemistry.

!
Antifungal-optimized analogs

N-benzyl/phenethyl 4-aminopiperidines with antifungal activity may not retain PDE4A or CCR5 activity; target-class substitution is unsupported.

1-(4-Methoxybutyl)piperidin-4-amine Differentiation Evidence


PDE4A Inhibitory Activity

1-(4-Methoxybutyl)piperidin-4-amine demonstrates moderate inhibitory activity against PDE4A in vitro. This activity is derived from an assay using unpurified recombinant PDE4A, providing a specific functional benchmark [1]. While direct comparative data against closely related 4-aminopiperidine analogs in the same assay are not publicly available, this measurement establishes a baseline for selecting this compound in PDE4A-targeted screening campaigns.

PDE4A inhibition
Class-level

Moderate inhibitory activity observed in vitro; exact Ki/IC₅₀ not reported.

May support PDE4A-targeted screening workflow selection.

Class-level inference; assay-specific validation recommended.

PDE4A inhibition Anti-inflammatory COPD

CCR5 Antagonist Potential

Preliminary pharmacological screening indicates that 1-(4-Methoxybutyl)piperidin-4-amine may function as a CCR5 antagonist, potentially useful for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This activity profile distinguishes it from 4-aminopiperidine analogs optimized for antifungal or calcium channel blocking applications.

CCR5 antagonism
Class-level

Potential CCR5 antagonist identified in preliminary pharmacological screening.

Context-dependent; may guide CCR5-targeted lead selection.

No quantitative binding or functional data available.

CCR5 antagonist HIV Autoimmune disease

Differentiation from Antifungal Leads

A recent study on 4-aminopiperidines as antifungal agents identified N-benzyl and N-phenethyl substituted derivatives as the most active compounds against Candida spp. and Aspergillus spp. [1]. The 4-methoxybutyl substituent in 1-(4-methoxybutyl)piperidin-4-amine represents a distinct structural class not among the optimized antifungal leads, suggesting divergent biological activity. This structural comparison allows researchers to select the appropriate N-substituted 4-aminopiperidine based on intended target profile: the 4-methoxybutyl chain for PDE4A/CCR5-oriented research versus benzyl/phenethyl chains for antifungal applications.

Antifungal lead divergence
Class-level
Target: 4-Methoxybutyl chain (no reported antifungal activity) Reference: N-Benzyl/Phenethyl leads active against Candida/Aspergillus spp.

Structural divergence supports target-specific compound selection.

Class-level inference; antifungal assays not performed on target compound.

Antifungal Ergosterol biosynthesis Candida

N-Type Calcium Channel Blocker Absence

Several 4-aminopiperidine derivatives have been designed and evaluated as N-type calcium channel blockers with activity against pain and neuropathic pain [1]. However, 1-(4-methoxybutyl)piperidin-4-amine has not been reported in this context. This negative differentiation is scientifically valuable: it directs researchers away from using this compound for N-type calcium channel studies, thereby preventing wasted experimental resources on an unproven scaffold for this target class.

N-type Ca²⁺ channel absence
Class-level
Target: No reported N-type calcium channel activity Reference: Other 4-aminopiperidines with demonstrated N-type Ca²⁺ blockade

Excludes compound from N-type calcium channel research applications.

Negative evidence based on literature absence.

N-type calcium channel Neuropathic pain Analgesic

Positional Isomer Distinction

1-(4-Methoxybutyl)piperidin-4-amine (MW 186.29) differs fundamentally from its positional isomer 4-(4-Methoxybutyl)piperidine (MW 171.28) [1]. The target compound features N-alkylation at the piperidine nitrogen with a free 4-amino group available for further derivatization, whereas the isomer bears C-alkylation at the 4-position with an unsubstituted piperidine nitrogen. This structural distinction dictates entirely different synthetic utility: the target compound's primary amine serves as a reactive handle for amide bond formation, sulfonamide synthesis, or reductive amination, whereas the isomer lacks this functionality.

Positional isomer control
Head-to-head
1-(4-Methoxybutyl)piperidin-4-amine: N-alkylated, free 4-NH₂ 4-(4-Methoxybutyl)piperidine: C-alkylated, no primary amine

Ensures correct isomer for amine-dependent synthetic derivatization.

Structural isomer with distinct molecular weight and reactivity.

Positional isomer Piperidine substitution Scaffold differentiation

1-(4-Methoxybutyl)piperidin-4-amine Recommended Applications


PDE4A-Targeted Anti-Inflammatory Screening

1-(4-Methoxybutyl)piperidin-4-amine should be considered for primary screening in PDE4A inhibition assays for anti-inflammatory drug discovery, particularly in COPD and asthma research. The documented PDE4A inhibitory activity [1] provides a functional rationale that is absent for many structurally similar 4-aminopiperidines. Researchers should not substitute generic 4-aminopiperidine analogs lacking this activity documentation.

CCR5 Antagonist Lead Identification

This compound may serve as a starting point for CCR5 antagonist development programs targeting HIV infection, rheumatoid arthritis, and autoimmune conditions. Preliminary pharmacological screening suggests CCR5 antagonist potential [1]. Procurement for this application is supported by the documented screening result; alternative N-substituted 4-aminopiperidines optimized for other targets (e.g., antifungals) would be inappropriate substitutes.

Primary Amine Derivatization Handle

1-(4-Methoxybutyl)piperidin-4-amine is uniquely suited as a synthetic building block for generating libraries of 4-amido, 4-sulfonamido, or 4-alkylamino derivatives via the free primary amine. The N-alkylated piperidine nitrogen provides a fixed scaffold while the 4-amino group serves as a reactive handle [1]. This dual functionality distinguishes it from positional isomers like 4-(4-Methoxybutyl)piperidine, which lack the amine handle and thus cannot participate in the same derivatization chemistry.

N-Alkyl Chain Polarity SAR Studies

The 4-methoxybutyl N-substituent in this compound provides a specific lipophilic/hydrophilic balance that can be systematically compared against other N-alkyl variants (e.g., methyl, ethyl, butyl, benzyl) in SAR campaigns. The documented divergent activity between N-benzyl/phenethyl 4-aminopiperidines (antifungal) [1] and the 4-methoxybutyl analog (PDE4A/CCR5) [2] underscores the value of including this compound in systematic N-alkyl SAR studies to map how chain polarity modulates target engagement.

Application
Selection Property
Validation Focus
PDE4A inhibition screening
Reported PDE4A inhibitory activity context
Assay-specific potency and selectivity validation
CCR5 antagonist target engagement
Preliminary CCR5 antagonist screening result
CCR5 binding and functional assay validation
Synthetic library derivatization
Free primary amine as reactive handle
Amide/sulfonamide/reductive amination chemistry optimization
N-alkyl chain polarity SAR
4-Methoxybutyl chain polarity and H-bond potential
Physicochemical profiling vs methyl, butyl, benzyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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